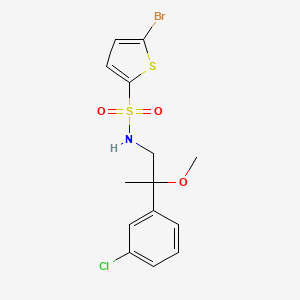
4-(Methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfamoyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S . It is also known as 4-Methylsulfonylbenzoic acid and Benzamide, 4-methyl- . The molecular weight of this compound is 214.24 .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis method involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate .Molecular Structure Analysis
The molecular structure of benzamides has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The optimized structures of these dendrimer precursors at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement .Chemical Reactions Analysis
Benzamides are produced from the reaction between carboxylic acids and amines at high temperature . They are also used as an intermediate product in the synthesis of therapeutic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various spectroscopic techniques. For instance, UV–Vis spectroscopy determines and quantifies the chemical properties of a sample using absorbed monochromatic light in the ultraviolet and visible regions .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, is structurally related to 4-(Methylsulfamoyl)benzamide. It has been characterized through crystal structure determination, showcasing the potential of this compound derivatives in crystallography and molecular structure analysis. The stability of the crystal structure is enhanced by various hydrogen bonds and oxygen-π stacking interactions, which are crucial in the field of crystallography and material science (Etsè, Zaragoza, & Pirotte, 2019).
Enzyme Inhibition Studies
This compound derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are essential in understanding the interaction between such compounds and enzymes, potentially leading to the development of novel therapeutic agents. For instance, benzamide-4-sulfonamides demonstrated significant inhibition of human carbonic anhydrase isoforms, making them a promising class of inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Electrophysiological Research
Compounds like 4-[(methylsulfonyl)amino]benzamides have shown significant Class III antiarrhythmic activity. Such compounds extend our understanding of cardiac electrophysiology, especially in the context of arrhythmia management. Selected compounds from this class have exhibited potent antiarrhythmic activity without affecting conduction, highlighting their potential in cardiovascular research (Ellingboe et al., 1992).
Electrooxidation Processes
The synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, a related compound, via electrooxidation, underlines the utility of this compound derivatives in electrochemical processes. This method offers a safer and less corrosive alternative to traditional chemical synthesis, demonstrating the potential of these compounds in green chemistry and industrial applications (Michman & Weiss, 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of benzamides involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These novel inhibitors are expected to show satisfactory efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHGTYJHMJBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)


![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)


![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)
![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)

![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)

![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)